molecular formula C12H7ClN2O B3270241 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-56-9

2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

Cat. No.: B3270241
CAS No.: 52333-56-9
M. Wt: 230.65 g/mol
InChI Key: IZLJFLHRRKXNML-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of a chlorophenyl group attached to an oxazolo[4,5-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid. The reaction is carried out under reflux conditions in ethanol, yielding the desired product with a high degree of purity . The reaction conditions are optimized to ensure a high yield and minimal by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial growth by interfering with essential bacterial enzymes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it disrupts bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine can be compared with other similar compounds in the oxazole family:

Properties

IUPAC Name

2-(3-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLJFLHRRKXNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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